molecular formula C19H20N4O4S2 B2942385 N,N-dimethyl-4-(3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide CAS No. 1396851-28-7

N,N-dimethyl-4-(3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide

Katalognummer: B2942385
CAS-Nummer: 1396851-28-7
Molekulargewicht: 432.51
InChI-Schlüssel: FUIHAJQSDAYTME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzenesulfonamide core substituted with N,N-dimethyl groups at the sulfonamide nitrogen. A carbonyl group links the benzene ring to an azetidine (four-membered saturated heterocycle), which is further connected to a 1,2,4-oxadiazole ring bearing a thiophen-2-ylmethyl substituent. The 1,2,4-oxadiazole moiety is a bioisostere for ester or amide groups, offering metabolic stability and hydrogen-bonding capabilities. The thiophene enhances lipophilicity, while the azetidine introduces conformational rigidity due to its ring strain.

Eigenschaften

IUPAC Name

N,N-dimethyl-4-[3-[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-22(2)29(25,26)16-7-5-13(6-8-16)19(24)23-11-14(12-23)18-20-17(21-27-18)10-15-4-3-9-28-15/h3-9,14H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIHAJQSDAYTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N,N-dimethyl-4-(3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide, often referred to as compound 1, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of compound 1, drawing on diverse research findings.

Chemical Structure and Properties

The molecular formula of compound 1 is C19H20N4O4S2C_{19}H_{20}N_{4}O_{4}S_{2}, with a molecular weight of 432.5 g/mol. The structure features a thiophene moiety linked to a 1,2,4-oxadiazole ring and an azetidine carbonyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₀N₄O₄S₂
Molecular Weight432.5 g/mol
CAS Number1396851-28-7

Synthesis

Compound 1 was synthesized through a multi-step reaction involving the coupling of thiophene derivatives with azetidine and benzenesulfonamide frameworks. The synthesis process typically includes:

  • Formation of the thiophene derivative.
  • Synthesis of the oxadiazole ring.
  • Coupling reactions to form the final sulfonamide structure.

Anticancer Properties

Recent studies have indicated that compound 1 exhibits significant anticancer activity against various human cancer cell lines, including HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma). The compound's mechanism involves:

  • Inhibition of Carbonic Anhydrases : Compound 1 has been shown to inhibit carbonic anhydrases (CAs), particularly CA IX and CA XII, which are overexpressed in many tumors. Inhibitory concentrations (IC50) for CA IX ranged from 29.0 nM to 1082.0 nM across different derivatives .
Target EnzymeIC50 Range (nM)
CA II80.3 - 1403.1
CA IX29.0 - 1082.0
CA XII40.6 - 140.8

The biological activity of compound 1 is attributed to its ability to alter the tumor microenvironment by raising the pH and inhibiting tumor-associated enzymes like carbonic anhydrases . This action not only impairs tumor growth but also enhances the efficacy of other anticancer therapies.

Anti-inflammatory Activity

Additionally, similar compounds within the sulfonamide class have demonstrated anti-inflammatory properties. Studies have shown that derivatives exhibit comparable effects to nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting potential therapeutic applications in inflammatory conditions .

Case Studies

Several case studies highlight the effectiveness of compound 1 in preclinical settings:

  • Study on HT-29 Cells : In vitro assays demonstrated that treatment with compound 1 significantly reduced cell viability in HT-29 cells by inducing apoptosis.
  • MDA-MB-231 Model : In vivo studies using xenograft models revealed that administration of compound 1 led to reduced tumor size compared to control groups.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Sulfonamide-Based Heterocycles

Triazole Derivatives ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., 7–9) share the sulfonamide core but replace the oxadiazole-azetidine system with a triazole-thione. Key differences:

  • Electronic Effects : The 1,2,4-triazole-thione tautomerizes between thiol and thione forms, enabling dynamic hydrogen bonding . In contrast, the oxadiazole in the target compound is rigid and electron-deficient, favoring π-π stacking.
  • Synthetic Routes : Triazoles are synthesized via cyclization of hydrazinecarbothioamides , whereas oxadiazoles typically require nitrile oxide cycloadditions or dehydrative cyclization.
Imidazolidin-2-ylidene-Triazine Derivatives ()

Compounds like ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate derivatives (11–19) feature fused imidazolidin-2-ylidene and triazine rings. Key distinctions:

  • Substituent Effects : The target compound’s thiophene substituent increases lipophilicity (predicted logP ~3.5) compared to chlorine or methyl groups in ’s derivatives (logP ~2.8–3.2).
  • Pharmacokinetics : The azetidine-carbonyl linkage may enhance aqueous solubility relative to the ethoxycarbonyl groups in ’s compounds.
Sulfonamide-Thiadiazole/Isoxazole Derivatives ()

Examples like Sulfaphenazole (a sulfonamide-phenylpyrazole hybrid) and Sulfaisopropylthiadiazole highlight diversity in heterocyclic appendages:

  • Bioactivity : Sulfaphenazole inhibits cytochrome P450 2C9, while thiadiazole derivatives often exhibit antibacterial activity. The target compound’s oxadiazole-azetidine-thiophene architecture may confer broader kinase or protease inhibition.
  • Metabolic Stability : The oxadiazole’s resistance to hydrolysis contrasts with the ester/labile groups in ’s derivatives.

Key Research Findings

  • Synthetic Feasibility : The target compound’s azetidine and oxadiazole moieties require specialized cyclization steps, contrasting with the straightforward triazole/thiadiazole syntheses in and .
  • Biological Targets : Oxadiazoles are associated with anti-inflammatory and anticancer activity, while azetidines are emerging in kinase inhibitor design. This positions the compound as a candidate for dual-target therapies.
  • Tautomerism : Unlike triazole-thiones (), the target compound lacks tautomeric forms, simplifying crystallographic characterization (e.g., via SHELX programs, as in ) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.